N-(2-butoxyphenyl)-2-phenylacetamide
Description
N-(2-Butoxyphenyl)-2-phenylacetamide is a substituted 2-phenylacetamide derivative characterized by a butoxy group (-OC₄H₉) at the ortho position of the phenyl ring attached to the acetamide nitrogen.
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(2-butoxyphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C18H21NO2/c1-2-3-13-21-17-12-8-7-11-16(17)19-18(20)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3,(H,19,20) |
InChI Key |
NTAIEMGLKWKUTD-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons with Analogues
The reactivity and applications of N-substituted 2-phenylacetamides depend on the electronic and steric effects of their substituents. Key comparisons include:
Table 1: Substituent Effects on Reactivity and Selectivity
*Inferred based on steric and electronic profiles. Butoxy’s EDG nature may reduce nucleophilicity compared to EWGs, while steric bulk could hinder interfacial mechanisms .
Reactivity in Phase-Transfer Catalyzed Alkylation
N-Substituted 2-phenylacetamides undergo benzylation under phase-transfer catalysis (PTC). Key findings:
- Nitro and Chloro Substituents : Enhance reactivity due to EWGs increasing the electrophilicity of the amide nitrogen. For example, N-(4-nitrophenyl)-2-phenylacetamide exhibits higher N-alkylation yields (up to 90%) with TEABr or TEBABr as catalysts .
- Methoxy and Butoxy Substituents : EDGs reduce reactivity. Methoxy derivatives favor O-alkylation under PTC conditions, suggesting this compound may follow similar trends .
- Steric Effects : Ortho-substituted derivatives (e.g., butoxy at C2) likely experience steric hindrance, reducing reaction rates compared to para-substituted analogues .
Table 2: Catalytic Efficiency in Benzylation Reactions
*Estimated based on EDG and steric effects.
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